molecular formula C9H8ClFO B15202085 2-Chloro-2-fluoro-1-phenyl-1-propanone CAS No. 63017-20-9

2-Chloro-2-fluoro-1-phenyl-1-propanone

Cat. No.: B15202085
CAS No.: 63017-20-9
M. Wt: 186.61 g/mol
InChI Key: WVNMEBMFFFPIHY-UHFFFAOYSA-N
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Description

Research Context and Significance within Halogenated Organic Compounds

Halogenated organic compounds are of immense importance in various fields, including pharmaceuticals, agrochemicals, and materials science. The introduction of halogen atoms into an organic molecule can profoundly alter its physical, chemical, and biological properties. Fluorine, in particular, is often considered a "hydrogen isostere" despite differences in van der Waals radii, and its high electronegativity can influence molecular conformation, pKa, and metabolic stability. lew.ro The carbon-fluorine bond is one of the strongest in organic chemistry, imparting significant stability to molecules that contain it. wikipedia.org

The presence of both chlorine and fluorine on the same carbon atom in 2-Chloro-2-fluoro-1-phenyl-1-propanone creates a unique electronic environment. This dihalogenated α-carbon is a highly electrophilic center, making the compound a potentially valuable precursor for a variety of chemical transformations. The study of such mixed-halogenated compounds is a growing sub-field, as it allows for fine-tuning of reactivity and the potential for selective transformations involving one halogen over the other.

Historical Perspective on the Study of α-Halo Ketones and Related Fluorinated Analogs

The study of α-halo ketones has a rich history in organic synthesis. wikipedia.org These compounds are recognized as versatile building blocks due to the presence of two electrophilic sites: the α-carbon and the carbonyl carbon. mdpi.comresearchgate.net This bifunctionality allows them to participate in a wide array of reactions, including nucleophilic substitutions, eliminations, and rearrangements like the Favorskii rearrangement. wikipedia.org Historically, α-chloro and α-bromo ketones have been the most extensively studied and utilized in the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles. wikipedia.org

The development of fluorinated analogs is a more recent, yet rapidly expanding, area of research. The selective introduction of fluorine into organic molecules was historically challenging due to the high reactivity of elemental fluorine. lew.ro However, the advent of milder and more selective fluorinating reagents, such as N-fluoropyridinium salts and Selectfluor, has made the synthesis of α-fluoro ketones more accessible. lew.roresearchgate.net These fluorinated ketones are of particular interest due to the unique properties conferred by the fluorine atom, which can enhance biological activity and metabolic stability in pharmaceutical applications. fluoropharm.com The synthesis and study of compounds like this compound represent a convergence of these two historical streams of research, exploring the combined influence of different halogens on the reactivity of the α-keto framework.

Scope and Objectives of Academic Research on this compound

Given the novelty of this compound, academic research is likely to focus on several key areas. A primary objective would be the development of efficient and stereoselective synthetic routes to this compound. This could involve the direct halogenation of a suitable precursor or the use of fluorinated building blocks.

A second major area of investigation would be the exploration of its chemical reactivity. Research would aim to understand how the presence of both chlorine and fluorine at the α-position influences its susceptibility to nucleophilic attack and its participation in classic α-halo ketone reactions. Questions of chemoselectivity—whether a nucleophile will preferentially displace the chlorine or the fluorine atom—would be of fundamental importance.

Finally, a significant objective would be to evaluate the potential of this compound as a synthetic intermediate. Its unique structure could allow for the synthesis of novel, highly functionalized molecules, including new heterocyclic systems and fluorinated analogs of biologically active compounds. The ultimate goal of such research would be to establish this compound as a valuable tool in the synthetic organic chemist's arsenal.

Properties of this compound

PropertyValue
Molecular Formula C₉H₈ClFO
Molecular Weight 186.61 g/mol
IUPAC Name 2-chloro-2-fluoro-1-phenylpropan-1-one
Canonical SMILES CC(C(C1=CC=CC=C1)=O)(F)Cl
CAS Number Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63017-20-9

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

2-chloro-2-fluoro-1-phenylpropan-1-one

InChI

InChI=1S/C9H8ClFO/c1-9(10,11)8(12)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

WVNMEBMFFFPIHY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)(F)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 2 Fluoro 1 Phenyl 1 Propanone

Overview of Synthetic Approaches to α-Halo-α-fluoro Ketones

The preparation of α-halo-α-fluoro ketones is a specialized area within the broader field of α-haloketone synthesis. nih.gov General methods for synthesizing α-haloketones often involve the reaction of a carbonyl compound with a source of electrophilic halogen (X⁺), such as elemental halogens (Cl₂, Br₂, I₂). wikipedia.org However, creating a molecule with two different halogens on the same α-carbon requires more sophisticated strategies.

One notable method involves the halogenation of α,α-difluoroenolates generated through the release of trifluoroacetate (B77799) from highly α-fluorinated gem-diols. This protocol allows for the synthesis of α-chloro-α,α-difluoromethyl ketones and other α-halo-α,α-difluoromethyl ketones under mild conditions and in high yields by trapping the enolate with an electrophilic chlorine, bromine, or iodine source. nih.govacs.org

Another powerful strategy is the decarboxylative halogenation of α-fluoro-β-oxocarboxylic acids. This approach has been successfully used to afford α-chloro-α-fluoroketones. The subsequent base-mediated elimination of these products can also yield α-fluoroenones, which are valuable synthetic intermediates. researchgate.net The direct fluorination of ketones is also a viable route, employing electrophilic fluorinating reagents like Selectfluor (F-TEDA-BF₄), often in aqueous or micellar systems to achieve regioselectivity. organic-chemistry.org

Detailed Analysis of Halogenation Strategies for the Preparation of 2-Chloro-2-fluoro-1-phenyl-1-propanone

Synthesizing this compound specifically requires a carefully designed halogenation sequence on a propiophenone (B1677668) (1-phenyl-1-propanone) backbone. A logical approach would involve the initial synthesis of an α-monohalogenated precursor, such as 2-fluoro-1-phenyl-1-propanone or 2-chloro-1-phenyl-1-propanone, followed by the introduction of the second halogen. For instance, 2-chloro-1-phenyl-1-propanone can be prepared from 1-phenyl-1-propanone by first converting it to its enol silyl (B83357) ether, which is then reacted with a chlorinating agent. The subsequent fluorination of this α-chloroketone would then yield the target compound. Conversely, one could start with the fluorination of propiophenone and then proceed with chlorination. The order of these steps is critical and depends on the activating and directing effects of the first halogen introduced.

A more advanced method involves the decarboxylative chlorination of an appropriate α-fluoro-β-ketocarboxylic acid precursor. researchgate.net This avoids the direct halogenation of a ketone, which can sometimes lead to side products.

Regioselective α-Halogenation Techniques for Carbonyl Compounds

The regioselectivity of α-halogenation of unsymmetrical ketones like propiophenone is a critical consideration. The reaction can be directed to the more or less substituted α-carbon by carefully choosing acidic or basic conditions. wikipedia.org

Acid-Catalyzed Halogenation : In the presence of an acid catalyst, the halogenation of a ketone proceeds through an enol intermediate. chemistrysteps.com The reaction is typically under thermodynamic control, leading to the formation of the most stable, more substituted enol. stackexchange.com Consequently, halogenation occurs primarily at the more substituted α-carbon. For an unsymmetrical ketone, this means the halogen will add to the carbon with fewer hydrogen atoms. wikipedia.orgchemistrysteps.com

Base-Catalyzed Halogenation : Under basic conditions, the reaction proceeds through an enolate intermediate. chemistrysteps.com The rate-determining step is the removal of an α-proton by the base. stackexchange.com The proton on the less substituted carbon is generally more accessible and kinetically more acidic, leading to the formation of the kinetic enolate. stackexchange.com Therefore, halogenation occurs at the less substituted α-carbon. A significant drawback of base-catalyzed halogenation is the difficulty in stopping the reaction at monohalogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, making subsequent halogenations faster. wikipedia.orgchemistrysteps.com This often leads to polyhalogenated products and is the basis for the haloform reaction in methyl ketones. wikipedia.orglibretexts.org

Table 1: Regioselectivity in α-Halogenation of Unsymmetrical Ketones
ConditionIntermediateControl TypeSite of HalogenationTypical Outcome
Acidic (e.g., Acetic Acid)EnolThermodynamicMore substituted α-carbonMonohalogenation favored
Basic (e.g., NaOH)EnolateKineticLess substituted α-carbonPolyhalogenation often occurs

Stereoselective Syntheses of this compound Precursors

Achiral synthesis of this compound will result in a racemic mixture, as the α-carbon is a stereocenter. The synthesis of a single enantiomer requires a stereoselective approach. This is typically achieved by using chiral catalysts or enzymes to control the formation of the stereocenter in a precursor molecule.

One highly effective method is the enantioselective decarboxylative chlorination of β-ketocarboxylic acids using organocatalysis. This technique has been shown to produce chiral α-chloroketones with high enantioselectivity under mild conditions. researchgate.net Applying this strategy to a suitable β-ketocarboxylic acid precursor could establish the stereochemistry before the final compound is formed.

Another powerful approach is the use of enzymes, such as ketoreductases (KREDs). These enzymes can stereoselectively reduce a ketone to a specific chiral alcohol. For instance, racemic α-fluoro-β-keto esters have been resolved through dynamic reductive kinetic resolution using commercially available KREDs to produce α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edu This chiral alcohol can then be oxidized back to a ketone, now enantiomerically pure, and carried forward in the synthesis.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of a complex molecule like this compound is essential for maximizing yield and purity while minimizing reaction time and side products. This process involves systematically varying key reaction parameters. Drawing parallels from studies on similar compounds, a comprehensive optimization would investigate the nature and concentration of the halogenating agents, the choice of solvent, reaction temperature, and reaction time. scielo.br

For example, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, researchers optimized conditions by testing various oxidants, solvents, and reaction times to find the best balance between substrate conversion and product selectivity. scielo.br A similar approach for the synthesis of this compound would involve screening different chlorinating and fluorinating agents, evaluating solvents for their impact on reaction rate and selectivity, and determining the optimal temperature and duration to achieve high conversion without product degradation. The use of co-solvents, such as deep eutectic solvents (DES), has also been shown to promote reactions and enhance biocatalytic efficiency in the reduction of related chloroketones. researchgate.net

Table 2: Example of Reaction Parameter Optimization (Adapted from Dihydrobenzofuran Neolignan Synthesis scielo.br)
ParameterVariables TestedOptimal Condition FoundImpact Observed
OxidantAg₂O, Ag₂CO₃, AgNO₃Ag₂O (0.5 equiv.)Significant effect on conversion and selectivity
SolventDichloromethane, Benzene/Acetone, Acetonitrile, MethanolAcetonitrileBest balance between conversion and selectivity
Reaction Time4h, 8h, 20h4hReduced side product formation without loss of conversion
TemperatureRoom Temp, RefluxRefluxIncreased reaction rate

Green Chemistry Principles Applied to the Synthesis of this compound

Traditional methods for synthesizing α-haloketones often rely on hazardous reagents and environmentally harmful polar solvents like DMF and DMSO. wikipedia.org Applying green chemistry principles aims to mitigate these issues by designing safer and more efficient synthetic processes.

A key principle is the use of environmentally benign solvents. Water is an ideal green solvent, and methods have been developed for the selective synthesis of α-monohalo or α,α′-dihalo ketones where water controls the reaction outcome. rsc.org Furthermore, direct regioselective fluorination of ketones has been successfully performed in water using a micellar system with sodium dodecyl sulfate (B86663) (SDS) as a promoter, avoiding the need for organic solvents. organic-chemistry.org

Another green approach is the adoption of continuous flow technology. Continuous flow synthesis of α-halo ketones offers improved safety, better temperature control, and easier scalability compared to traditional batch processes. acs.org This can lead to higher yields and purity while minimizing waste. The use of catalysis is also central to green chemistry. For instance, thiourea (B124793) has been used to catalyze the cascade reaction of unactivated alkynes to selectively form α-monohaloketones in aqueous acetone. rsc.org These approaches represent a significant step towards the sustainable production of halogenated ketones.

Reaction Mechanisms and Chemical Transformations of 2 Chloro 2 Fluoro 1 Phenyl 1 Propanone

Mechanistic Studies of Nucleophilic Substitution Reactions Involving 2-Chloro-2-fluoro-1-phenyl-1-propanone

Nucleophilic substitution reactions are fundamental to the chemical behavior of this compound. The presence of both a chlorine and a fluorine atom on the α-carbon, adjacent to a carbonyl group, creates a highly electrophilic center.

The α-carbon of this compound is a key site for nucleophilic attack. The electron-withdrawing nature of the carbonyl group, along with the inductive effects of the chlorine and fluorine atoms, makes this carbon atom highly susceptible to substitution reactions. Mechanistic studies on related α,α-chlorofluoro carbonyl compounds indicate that these reactions typically proceed via an S\N2 mechanism. nih.gov This is characterized by the backside attack of a nucleophile, leading to an inversion of stereochemistry if the carbon center is chiral.

Notably, the reactions of optically active α,α-chlorofluoro carbonyl compounds with nucleophiles such as sodium azide (B81097) or thiols have been shown to proceed without loss of optical purity, strongly supporting a rigorous S\N2 pathway. nih.gov This suggests that similar stereochemical outcomes can be expected for nucleophilic substitutions at the α-carbon of this compound.

The relative leaving group ability of chloride and fluoride (B91410) ions is a critical factor in these reactions. Generally, chloride is a better leaving group than fluoride due to its lower bond strength with carbon and greater stability as an anion. Consequently, nucleophilic substitution is expected to preferentially displace the chlorine atom.

Table 1: Representative Nucleophilic Substitution Reactions at the α-Carbon

Nucleophile Expected Product Reaction Type
Sodium Azide (NaN₃) 2-Azido-2-fluoro-1-phenyl-1-propanone S\N2
Thiophenol (PhSH) 2-Fluoro-1-phenyl-2-(phenylthio)-1-propanone S\N2

The carbonyl group in this compound is activated towards nucleophilic addition due to the electron-withdrawing effects of the adjacent halogens. However, studies comparing the reactivity of various α-halogenated ketones have revealed some interesting trends. For instance, in sodium borohydride (B1222165) reductions, α-fluoroacetophenone was found to be less reactive than both α-chloroacetophenone and α-bromoacetophenone. beilstein-journals.org This reduced reactivity is attributed to conformational effects where the optimal alignment of the C-F bond orbital with the carbonyl group for maximum reactivity is disfavored. beilstein-journals.org

While no direct comparative studies on this compound are available, it is plausible that similar conformational effects could influence the reactivity of its carbonyl group. Nucleophilic addition reactions, such as Grignard reactions or the formation of cyanohydrins, would be expected to occur, with the stereochemical outcome being influenced by the steric and electronic environment around the carbonyl carbon.

Electrophilic Reactivity and Addition Reactions of this compound

Due to the electron-deficient nature of the molecule, electrophilic reactions directly on the this compound framework are generally unfavorable. The phenyl group, however, can undergo electrophilic aromatic substitution. The propiophenone (B1677668) moiety is a meta-directing group, and its deactivating effect would be further enhanced by the electron-withdrawing α-chloro and α-fluoro substituents. Therefore, electrophilic aromatic substitution would require harsh reaction conditions and would be expected to yield meta-substituted products.

Rearrangement Reactions and Fragmentations Involving the this compound Framework

α-Haloketones are known to undergo a variety of rearrangement reactions, often under basic conditions. The Favorskii rearrangement is a classic example, where an α-haloketone with an enolizable proton rearranges to a carboxylic acid derivative upon treatment with a base. Given the structure of this compound, a Favorskii-type rearrangement could potentially occur, although the presence of two halogens might lead to more complex reaction pathways.

Another potential transformation is elimination. Base-mediated elimination of α-chloro-α-fluoroketones has been developed as a synthetic route to α-fluoroenones. researchgate.net In the case of this compound, treatment with a suitable base could lead to the elimination of HCl to form 2-fluoro-1-phenylprop-2-en-1-one.

Table 2: Potential Rearrangement and Elimination Reactions

Reaction Type Reagents Potential Product
Favorskii-type Rearrangement Strong Base (e.g., NaOH) Phenylacetic acid derivative

Role of this compound in Radical Reactions and Cycloadditions

The involvement of α-haloketones in radical reactions is less common than their ionic transformations but is a known area of reactivity. The carbon-halogen bonds can be cleaved homolytically under photolytic or radical-initiating conditions to generate α-keto radicals. These reactive intermediates can then participate in various radical processes, such as hydrogen abstraction, addition to multiple bonds, or cyclization.

In the context of cycloadditions, the enone product derived from the elimination of HCl from this compound, namely 2-fluoro-1-phenylprop-2-en-1-one, could act as a dienophile in Diels-Alder reactions. The fluorine substituent would be expected to influence the reactivity and stereoselectivity of such cycloadditions.

Furthermore, photochemical reactions of related compounds have been reported. For instance, the photocyclization of 2-chloro-2-fluoro-1,3-bis(4-methoxyphenyl)propane-1,3-dione results in the formation of a 3-fluoroflavone. researchgate.net This suggests that this compound might undergo interesting photochemical transformations, potentially involving intramolecular cyclization or rearrangement pathways.

Advanced Spectroscopic Elucidation and Structural Analysis of 2 Chloro 2 Fluoro 1 Phenyl 1 Propanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Chloro-2-fluoro-1-phenyl-1-propanone

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei such as fluorine-19.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group would typically appear in the downfield region, between 7.4 and 8.0 ppm. These protons would likely show a complex multiplet pattern due to ortho, meta, and para couplings. The protons ortho to the carbonyl group are expected to be the most deshielded and resonate at the lower end of this range.

The methyl protons (CH₃) adjacent to the chiral center would likely appear as a doublet in the upfield region, typically between 1.8 and 2.2 ppm. The splitting into a doublet would be due to coupling with the neighboring fluorine atom. The magnitude of this coupling constant (³JHF) would provide further structural confirmation.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Phenyl-H (ortho) 7.8 - 8.0 Multiplet
Phenyl-H (meta, para) 7.4 - 7.7 Multiplet

Carbon-13 (¹³C) NMR and Fluorine-19 (¹⁹F) NMR Spectroscopic Data Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) is expected to be the most downfield signal, typically in the range of 190-200 ppm. The carbons of the phenyl ring would appear between 128 and 135 ppm, with the carbon attached to the carbonyl group (ipso-carbon) appearing at the lower field end of this range. The quaternary carbon atom bonded to both chlorine and fluorine would be significantly deshielded and is expected to resonate in the range of 90-110 ppm, showing a characteristic splitting due to coupling with the fluorine atom (¹JCF). The methyl carbon would appear in the upfield region, likely between 20 and 30 ppm, and would also exhibit splitting due to coupling with the fluorine atom (²JCF).

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. In the case of this compound, a single signal is expected. This signal would likely appear as a quartet due to coupling with the three equivalent protons of the adjacent methyl group. The chemical shift in ¹⁹F NMR is highly dependent on the electronic environment of the fluorine atom.

Predicted ¹³C and ¹⁹F NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
C=O 190 - 200 Singlet
Phenyl-C (ipso) 133 - 136 Singlet
Phenyl-C (ortho, meta, para) 128 - 135 Multiple Signals
C-Cl,F 90 - 110 Doublet (due to ¹JCF)
CH₃ 20 - 30 Doublet (due to ²JCF)

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. In this molecule, it would primarily confirm the coupling within the aromatic spin system of the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms. For instance, the doublet in the ¹H NMR spectrum at ~1.8-2.2 ppm would correlate with the carbon signal at ~20-30 ppm in the ¹³C NMR spectrum, confirming the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This is crucial for piecing together the molecular structure. Key expected correlations would include:

The methyl protons to the carbonyl carbon and the quaternary C-Cl,F carbon.

The ortho-phenyl protons to the carbonyl carbon.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹ and 1100-1000 cm⁻¹, respectively.

Raman spectroscopy would complement the IR data. The carbonyl stretch is also observable in the Raman spectrum, though typically weaker than in the IR. The aromatic ring vibrations often give rise to strong and characteristic Raman signals.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O Stretch 1680 - 1700
Aromatic C-H Stretch > 3000
Aromatic C=C Stretch 1450 - 1600
C-F Stretch 1100 - 1000

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely be dominated by alpha-cleavage on either side of the carbonyl group. A prominent fragment would be the benzoyl cation (C₆H₅CO⁺) at m/z 105. Another significant fragmentation pathway could involve the loss of a chlorine or fluorine atom.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula. unimi.it By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₈ClFO), HRMS would provide an exact mass measurement that would match the theoretical calculated mass, thus confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This process provides valuable information about the fragmentation pathways of the precursor ion, which can be used to elucidate its structure.

For this compound, the fragmentation patterns are expected to be influenced by the presence of the phenyl group, the carbonyl group, and the two halogen atoms at the α-position. The initial ionization would likely result in the formation of a molecular ion ([M]•+). Subsequent fragmentation of this molecular ion in an MS/MS experiment would be expected to proceed through several key pathways characteristic of ketones and halogenated compounds.

One of the most common fragmentation pathways for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. youtube.comyoutube.com For this compound, two primary α-cleavage pathways are possible:

Cleavage of the C-C bond between the carbonyl carbon and the phenyl group: This would result in the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a [CH(Cl)(F)CH₃]• radical. The benzoyl cation is a common and stable fragment in the mass spectra of phenyl ketones.

Cleavage of the C-C bond between the carbonyl carbon and the α-carbon: This would lead to the formation of a phenyl radical (C₆H₅•) and a [CO-CH(Cl)(F)CH₃]⁺ ion.

Another significant fragmentation pathway would involve the loss of the halogen atoms. The loss of a chlorine radical (•Cl) or a fluorine radical (•F) from the molecular ion would result in ions at [M-Cl]⁺ and [M-F]⁺, respectively. The relative abundance of these ions would depend on the C-Cl and C-F bond strengths and the stability of the resulting carbocations. Generally, the C-Cl bond is weaker than the C-F bond, suggesting that the loss of a chlorine radical might be a more favorable pathway.

Furthermore, rearrangements, such as the McLafferty rearrangement, could occur if a transferable gamma-hydrogen is present. However, in the case of this compound, this is not a likely primary fragmentation route due to the absence of an extended alkyl chain.

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment Structure
[C₉H₉ClFO]•+105•CH(Cl)(F)CH₃Benzoyl cation (C₆H₅CO⁺)
[C₉H₉ClFO]•+77•CO-CH(Cl)(F)CH₃Phenyl cation (C₆H₅⁺)
[C₉H₉ClFO]•+[M-35/37]•Cl[C₉H₉FO]⁺
[C₉H₉ClFO]•+[M-19]•F[C₉H₉ClO]⁺
10577COPhenyl cation (C₆H₅⁺)

This table represents predicted fragmentation patterns based on general principles of mass spectrometry for α-haloketones.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment of Enantiopure this compound

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org Among these, circular dichroism (CD) spectroscopy is a widely used method for determining the absolute configuration and conformation of chiral molecules. CD measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength.

For a chiral molecule like this compound, which possesses a stereocenter at the α-carbon, its enantiomers will produce CD spectra that are mirror images of each other. The sign and magnitude of the CD signal, often referred to as the Cotton effect, are highly sensitive to the spatial arrangement of atoms and chromophores around the chiral center.

The carbonyl group in this compound acts as a chromophore, and its electronic transitions are perturbed by the chiral environment. The n → π* transition of the carbonyl group, which is typically observed in the UV region, is particularly sensitive to the stereochemistry of adjacent substituents.

The stereochemical assignment of α-haloketones can often be predicted using empirical rules, such as the axial haloketone rule . saschirality.org This rule relates the sign of the Cotton effect of the n → π* transition to the conformation and configuration of the α-halogenated ketone. The rule considers the spatial arrangement of the halogen atom relative to the carbonyl group. While originally developed for cyclic ketones, its principles can be extended to acyclic systems by considering their preferred conformations.

For this compound, the conformational preference around the Cα-C(O) bond will be a critical determinant of the observed CD spectrum. The interplay of steric and electronic interactions between the chlorine, fluorine, methyl, and phenyl groups will dictate the most stable conformer. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the stable conformers and their corresponding CD spectra, which can then be compared with experimental data for stereochemical assignment.

The table below illustrates the expected relationship between the absolute configuration and the sign of the Cotton effect for the n → π* transition of this compound, based on the principles of the axial haloketone rule. This is a hypothetical representation as experimental CD data for this specific compound is not available in the provided search results.

Enantiomer Predicted Conformer Expected Sign of Cotton Effect (n → π transition)*
(R)-2-Chloro-2-fluoro-1-phenyl-1-propanoneConformer APositive or Negative
(S)-2-Chloro-2-fluoro-1-phenyl-1-propanoneConformer B (mirror image of A)Opposite to (R)-enantiomer

This table is illustrative and based on the theoretical principles of chiroptical spectroscopy. The actual sign of the Cotton effect would depend on the specific stable conformation of each enantiomer.

Stereochemical Investigations of 2 Chloro 2 Fluoro 1 Phenyl 1 Propanone

Chirality and Enantiomeric Forms of 2-Chloro-2-fluoro-1-phenyl-1-propanone

The molecular structure of this compound contains a single stereocenter, which is a carbon atom bonded to four different substituents. In this case, the chiral center is the carbon atom at the second position of the propanone chain (C2). This carbon is attached to a chlorine atom, a fluorine atom, a phenylacetyl group (-C(=O)Ph), and a methyl group (-CH3). The presence of this chiral center means that the molecule is not superimposable on its mirror image, a fundamental condition for chirality.

Consequently, this compound exists as a pair of enantiomers. These two stereoisomers are mirror images of each other and, while they share the same chemical formula and connectivity, they differ in the three-dimensional arrangement of their atoms. Enantiomers typically exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions and can interact differently with other chiral molecules, which is of significant importance in fields like pharmacology and materials science.

The two enantiomers of this compound can be designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign an (R) or (S) configuration to the stereocenter. The assignment would depend on the relative priorities of the four substituents attached to the chiral carbon.

Asymmetric Synthesis Methodologies for Enantiopure this compound

The synthesis of enantiomerically pure or enriched α,α-dihalo ketones, such as this compound, presents a significant challenge in organic synthesis. However, several asymmetric methodologies developed for related α-halo ketones could potentially be adapted for this specific compound.

One promising approach involves the enantioselective halogenation of a suitable precursor. For instance, the organocatalytic asymmetric synthesis of α,α-chlorofluoro aldehydes and ketones has been reported, starting from simple carbonyl compounds. nih.gov This methodology could potentially be applied to a precursor of this compound. The general strategy involves the asymmetric α-halogenation of a pre-existing α-halocarbonyl compound. nih.gov

Another potential route is the stereoselective fluorination of an α-chloro ketone precursor. Research has shown the development of chiral primary amine catalysts for the highly enantioselective fluorination of α-branched aldehydes, which could be conceptually extended to ketones. rsc.org

Furthermore, the development of continuous flow processes for the multistep synthesis of chiral α-halo ketones from N-protected amino acids has been described. acs.org While this specific methodology is tailored for compounds derived from amino acids, the principles of stereocontrol in a continuous flow system could inspire the design of a synthesis for enantiopure this compound.

A summary of potential asymmetric synthesis approaches is presented in the table below.

Methodology General Principle Potential Precursor Key Reagents/Catalysts
Organocatalytic Asymmetric HalogenationEnantioselective introduction of a halogen atom to an α-halocarbonyl compound. nih.gov2-Fluoro-1-phenyl-1-propanone or 2-Chloro-1-phenyl-1-propanoneChiral organocatalyst, Halogen source
Enantioselective FluorinationStereoselective delivery of an electrophilic fluorine to a prochiral enolate or enamine intermediate. rsc.org2-Chloro-1-phenyl-1-propanoneChiral primary amine catalyst, Electrophilic fluorine source
Kinetic ResolutionEnantioselective reaction of a racemic mixture of the final compound or a precursor, where one enantiomer reacts faster than the other.Racemic this compoundChiral catalyst or reagent

Stereoselective Transformations and Derivatization of Chiral this compound

The chiral center in this compound, being adjacent to a carbonyl group and bearing two halogen atoms, is highly activated for nucleophilic substitution reactions. This allows for the stereoselective transformation of the enantiopure compound into a variety of other chiral molecules, where the stereochemistry at the C2 position can be retained, inverted, or used to induce stereochemistry at a new center.

For instance, nucleophilic substitution of the chlorine or fluorine atom could proceed with stereochemical control, depending on the reaction mechanism (SN1 or SN2) and the nature of the nucleophile and reaction conditions. The presence of the carbonyl group can influence the stereochemical outcome of such reactions. The conversion of optically active α,α-chlorofluoro carbonyl compounds into various chiral molecules with a fluorinated quaternary carbon by nucleophilic substitution has been proposed as a valuable synthetic strategy. nih.gov

Furthermore, the carbonyl group itself can undergo stereoselective reactions. For example, reduction of the ketone to a secondary alcohol would create a new stereocenter at C1. The stereochemical outcome of this reduction (i.e., the formation of diastereomers) would be influenced by the existing stereocenter at C2, a phenomenon known as substrate-controlled stereoselection.

Diastereomeric Purity Assessment and Resolution Techniques

The assessment of the enantiomeric purity of a sample of this compound is crucial for its characterization and application. The most common method for determining enantiomeric excess (ee) is chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

In cases where an asymmetric synthesis yields a racemic or non-enantiopure mixture, resolution techniques can be employed to separate the enantiomers. Classical resolution involves the reaction of the racemic ketone with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods such as crystallization or chromatography. After separation, the resolving agent can be removed to yield the individual enantiomers.

Another approach is kinetic resolution, where the racemic mixture is reacted with a chiral catalyst or reagent that selectively reacts with one enantiomer at a faster rate, leaving the unreacted substrate enriched in the other enantiomer. Catalytic enantioselective nucleophilic amination of α-halo carbonyl compounds via kinetic resolution has been reported as a powerful strategy. acs.org

The following table summarizes the common techniques for purity assessment and resolution.

Technique Purpose Principle
Chiral HPLC/GCEnantiomeric Purity AssessmentDifferential interaction of enantiomers with a chiral stationary phase leading to separation.
Classical ResolutionEnantiomer SeparationFormation of separable diastereomers by reaction with a chiral resolving agent.
Kinetic ResolutionEnantiomer SeparationEnantioselective reaction of one enantiomer in a racemic mixture at a faster rate. acs.org

Theoretical and Computational Chemistry Studies on 2 Chloro 2 Fluoro 1 Phenyl 1 Propanone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) Studies on Conformational Preferences

A DFT study would investigate the molecule's different spatial arrangements (conformers) and their relative energies. For α-haloketones, a key aspect is the dihedral angle between the carbonyl group (C=O) and the carbon-halogen bonds (C-Cl and C-F). Studies on similar molecules have shown that the most stable conformation often involves the halogen and oxygen atoms being in a nearly eclipsed or cisoid arrangement to minimize steric repulsion and optimize orbital overlap. nih.govwikipedia.org For 2-Chloro-2-fluoro-1-phenyl-1-propanone, calculations would determine the preferred orientation of the phenyl group, the methyl group, and the two halogen atoms relative to the carbonyl bond, and quantify the energy differences between these conformers.

Frontier Molecular Orbital (FMO) Analysis of this compound

FMO analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity. For an α-haloketone, the LUMO is typically centered on the carbonyl carbon and the α-carbon, indicating these sites are susceptible to nucleophilic attack. The presence of two different halogens, chlorine and fluorine, would influence the energy of the LUMO and the distribution of electron density, thereby affecting the molecule's electrophilicity. A computational study would provide the HOMO-LUMO energy gap, which is an indicator of chemical stability, and visualize the orbitals to predict reaction sites.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations would model the motion of the molecule over time, providing insight into its dynamic behavior and conformational flexibility in different environments (e.g., in a solvent). This method would allow for the exploration of the potential energy surface and the study of how intermolecular forces, such as halogen bonding, influence the molecule's structure and interactions with other molecules. nih.gov For this specific compound, simulations could reveal the stability of different conformers in solution and the nature of its interactions with solvent molecules.

Computational Prediction of Spectroscopic Parameters for this compound

Quantum chemical calculations are widely used to predict spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and Infrared (IR) vibrational frequencies. nih.gov By calculating these parameters for a computationally optimized structure of this compound, the results could be compared with experimental data to confirm the molecule's structure. Such calculations are an essential tool for structural elucidation of novel compounds.

Reaction Mechanism Elucidation via Computational Transition State Search for Transformations Involving this compound

Computational methods can be used to map out the entire energy profile of a chemical reaction, including the reactants, products, and the high-energy transition state that connects them. up.ac.zaucsb.edu For transformations involving this compound, such as nucleophilic substitution or reduction, transition state searches would identify the lowest-energy pathway. wikipedia.org This would reveal whether the reaction proceeds through a concerted or stepwise mechanism and allow for the calculation of the activation energy, which determines the reaction rate. For example, in a substitution reaction, calculations could determine whether a nucleophile is more likely to attack the carbonyl carbon or the α-carbon, and which halogen is a better leaving group under specific conditions.

While these methodologies are standard in computational chemistry, the specific application to "this compound" and the resulting data are not currently available in published literature.

Advanced Synthetic Applications of 2 Chloro 2 Fluoro 1 Phenyl 1 Propanone As a Building Block

Postulated Utilization in the Synthesis of Complex Organic Molecules

Based on the known reactivity of similar α-haloketones, one could hypothesize potential applications for 2-Chloro-2-fluoro-1-phenyl-1-propanone , although no specific examples are documented in the literature.

Hypothetical Formation of Halogenated Alcohols and Amines

The carbonyl group of This compound would be susceptible to reduction by various agents (e.g., sodium borohydride) to yield a corresponding chlorofluoro alcohol. The stereochemical outcome of such a reduction would be of significant interest. Similarly, reductive amination reactions could potentially produce chlorofluoro amines, which are valuable motifs in medicinal chemistry. However, no studies detailing these specific transformations for This compound have been found.

Speculative Role as a Precursor for Fluorinated and Chlorinated Intermediates

The differential reactivity of the C-Cl and C-F bonds could potentially allow for selective substitution reactions, making This compound a precursor to other valuable α-substituted ketones. For example, nucleophilic substitution of the more labile chlorine atom could yield α-fluoro-α-substituted propiophenones. This remains a hypothetical application without direct supporting research.

Catalyst Development and Ligand Design

The development of catalysts and ligands for reactions involving This compound would be a necessary precursor to its widespread use. Asymmetric reduction or nucleophilic addition reactions would require chiral catalysts specifically designed to control the stereochemistry at the α-carbon and the newly formed stereocenter. No literature exists detailing the design of such catalytic systems for this specific substrate.

Theoretical Strategies for Late-Stage Functionalization

The introduction of a chlorofluoromethyl ketone moiety into a complex molecule during the final stages of a synthesis (late-stage functionalization) is an attractive strategy. However, methodologies to achieve this using This compound or a related synthon have not been reported.

Future Directions and Emerging Research Avenues for 2 Chloro 2 Fluoro 1 Phenyl 1 Propanone Research

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemical research. Future efforts in the synthesis of 2-Chloro-2-fluoro-1-phenyl-1-propanone are expected to focus on sustainable practices that minimize waste and energy consumption.

Key Research Thrusts:

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral α-halo ketones is a promising green alternative to traditional chemical methods. beilstein-journals.orgresearchgate.net Future research could explore the use of engineered enzymes for the stereoselective synthesis of this compound, offering high yields and enantiopurities under mild reaction conditions.

Electrocatalysis: Electrosynthesis represents a powerful tool for developing environmentally friendly processes. An electrocatalytic approach could be developed to prepare this compound from α-monohalogenated precursors, avoiding the use of harsh chemical oxidants. researchgate.net

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. nih.gov The development of a continuous flow process for the synthesis of this compound could enable safer and more efficient production.

Synthetic ApproachPotential Advantages
BiocatalysisHigh stereoselectivity, mild reaction conditions, reduced environmental impact.
ElectrocatalysisAvoids stoichiometric chemical oxidants, potential for high efficiency.
Flow ChemistryImproved safety, better process control, scalability.

Exploration of Unprecedented Reactivity Patterns

The presence of two distinct halogen atoms on the α-carbon, coupled with the adjacent carbonyl group, endows this compound with a unique electronic profile that may lead to unprecedented reactivity.

Potential Areas of Investigation:

Selective C-X Bond Activation: The differential reactivity of the C-Cl and C-F bonds could be exploited for selective functionalization. Research into catalytic systems that can selectively activate one halogen over the other would open up new avenues for creating complex molecular architectures.

Novel Rearrangements: The unique substitution pattern may facilitate novel rearrangement reactions under specific conditions, leading to the formation of unexpected and potentially valuable molecular scaffolds.

Ambiphilic Reactivity: The electron-withdrawing nature of the halogens and the carbonyl group could impart ambiphilic character to the molecule, allowing it to react as both an electrophile and a nucleophile under different reaction conditions.

Integration of this compound in Supramolecular Chemistry and Materials Science

The incorporation of halogen atoms into organic molecules can significantly influence their intermolecular interactions, making them attractive building blocks for supramolecular assemblies and functional materials.

Emerging Applications:

Crystal Engineering: The chlorine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being used for the rational design of crystal structures with specific properties. This compound could serve as a versatile building block in crystal engineering.

Metal-Organic Frameworks (MOFs): Halogenated organic linkers are known to influence the properties of MOFs, including their porosity and catalytic activity. acs.orgnih.govscispace.com Derivatives of this compound could be explored as linkers for the construction of novel MOFs with tailored functionalities.

Functional Polymers: The reactive nature of the α-haloketone moiety could be utilized for the post-polymerization modification of polymers, allowing for the introduction of specific functionalities. Furthermore, polymers derived from monomers incorporating the this compound unit may exhibit unique thermal or optical properties.

Application AreaPotential Contribution of this compound
Crystal EngineeringDirected assembly through halogen bonding.
Metal-Organic FrameworksTuning of pore size, gas sorption properties, and catalytic activity.
Functional MaterialsBuilding block for polymers with tailored properties.

Advanced Methodologies for Stereochemical Control and Functionalization

The development of advanced methods for the stereoselective synthesis and functionalization of this compound is crucial for unlocking its full potential, particularly in the synthesis of chiral molecules.

Future Research Directions:

Asymmetric Synthesis: Building upon existing methods for the asymmetric synthesis of α,α-dihaloketones, future research could focus on developing highly enantioselective routes to both enantiomers of this compound. nih.govresearchgate.net This could involve the use of chiral catalysts or auxiliaries.

Stereospecific Functionalization: The development of stereospecific reactions that proceed with high fidelity at the chiral center is a key challenge. This would allow for the conversion of a single enantiomer of this compound into a variety of other chiral molecules with retention or inversion of configuration.

Derivatization to Novel Chiral Building Blocks: The versatile reactivity of the α-chloro-α-fluoroketone moiety could be harnessed to synthesize a wide range of novel chiral building blocks. These could then be used in the synthesis of complex natural products and pharmaceuticals.

MethodologyResearch Goal
Asymmetric CatalysisDevelopment of highly enantioselective synthetic routes.
Stereospecific ReactionsControlled functionalization of the chiral center.
Synthetic DerivatizationAccess to a diverse range of novel chiral synthons.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-chloro-2-fluoro-1-phenyl-1-propanone, and how do reaction conditions influence product purity?

  • Methodology :

  • Halogenation : Introduce chloro and fluoro groups via electrophilic substitution using reagents like chlorine gas (Cl₂) and select fluorinating agents (e.g., Selectfluor®). Temperature control (0–25°C) minimizes side reactions .
  • Friedel-Crafts Acylation : React phenyl derivatives with chlorofluoroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Solvent choice (e.g., dichloromethane vs. nitrobenzene) affects reaction efficiency .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC or HPLC .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Analytical Workflow :

  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), ketone carbonyl (δ ~2.1 ppm), and split peaks for CHClF groups due to diastereotopic effects.
  • ¹³C NMR : Carbonyl carbon (δ ~200 ppm), aromatic carbons (δ 120–140 ppm), and CF/Cl carbons (δ ~110–115 ppm) .
  • MS : Molecular ion peak at m/z 186.61 (C₉H₈ClFO) with fragmentation patterns indicating loss of Cl/F groups .
  • IR : Strong carbonyl stretch (~1700 cm⁻¹) and C-Cl/C-F vibrations (500–800 cm⁻¹) .

Q. What preliminary toxicity assessments are recommended for this compound in biological studies?

  • In Vitro Testing :

  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) .
  • Ames Test : Assess mutagenicity with Salmonella typhimurium strains TA98/TA100. Dose range: 0.1–10 µg/plate .

Advanced Research Questions

Q. How can reaction regioselectivity be controlled during the synthesis of derivatives (e.g., substitution vs. elimination)?

  • Strategies :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 substitution, while non-polar solvents (toluene) promote elimination .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution under mild conditions .
  • Temperature Gradients : Lower temperatures (0–10°C) stabilize intermediates, reducing elimination byproducts .

Q. What mechanistic insights explain contradictory biological activity data in enzyme inhibition studies?

  • Case Study :

  • Enzyme Binding : Molecular docking (AutoDock Vina) reveals steric clashes between the chloro-fluoro group and active sites of cytochrome P450 isoforms.
  • Metabolic Stability : Microsomal assays (rat liver S9 fractions) show rapid degradation via hydroxylation, explaining inconsistent IC₅₀ values .
    • Resolution : Pair kinetic assays (e.g., stopped-flow spectroscopy) with computational modeling to differentiate target-specific effects from off-target interactions .

Q. How can chiral resolution challenges be addressed for enantiomeric forms of this compound?

  • Chromatographic Methods :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10). Retention times vary by >2 minutes for enantiomers .
  • Crystallization : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) to isolate enantiopure forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.